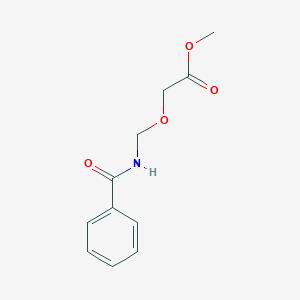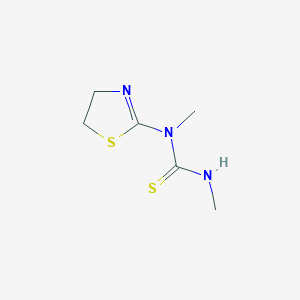
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- typically involves the reaction of thiourea with substituted thioamides. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides under reflux conditions . The reaction is carried out in an ethanolic solution and requires several hours of refluxing to complete .
Industrial Production Methods
Industrial production methods for thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the carbon and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces amines .
科学研究应用
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions. These interactions disrupt the normal function of enzymes and other proteins, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
57646-95-4 |
|---|---|
分子式 |
C6H11N3S2 |
分子量 |
189.3 g/mol |
IUPAC 名称 |
1-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C6H11N3S2/c1-7-5(10)9(2)6-8-3-4-11-6/h3-4H2,1-2H3,(H,7,10) |
InChI 键 |
TWYLMZMOLJVPTQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)N(C)C1=NCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


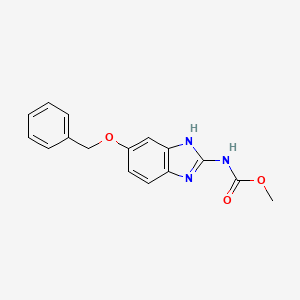
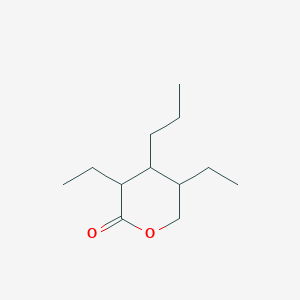
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
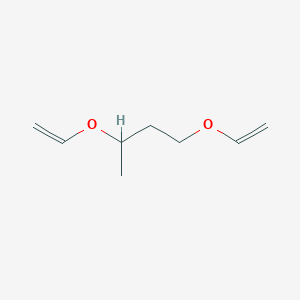
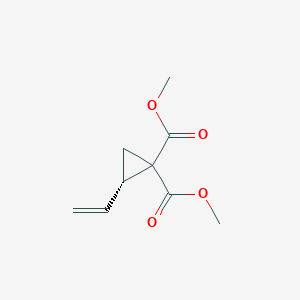
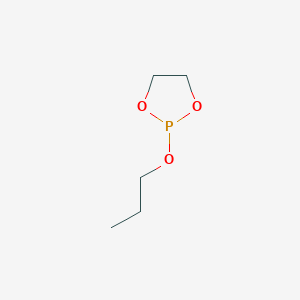

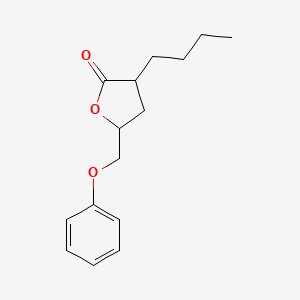

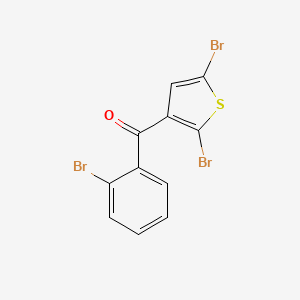
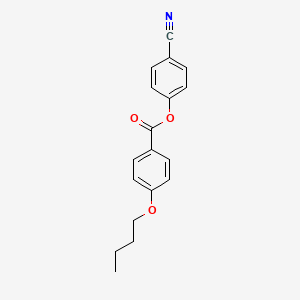
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
